molecular formula C16H14ClNO2 B5177647 3-chloro-5-methoxy-4-(2-phenylethoxy)benzonitrile

3-chloro-5-methoxy-4-(2-phenylethoxy)benzonitrile

Cat. No.: B5177647
M. Wt: 287.74 g/mol
InChI Key: VNGHWZOCPOHQAM-UHFFFAOYSA-N
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Description

3-chloro-5-methoxy-4-(2-phenylethoxy)benzonitrile is an organic compound with a complex structure that includes a chloro group, a methoxy group, a phenylethoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methoxy-4-(2-phenylethoxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to a suitable aromatic precursor.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions.

    Etherification: Formation of the phenylethoxy group via nucleophilic substitution.

    Cyanation: Introduction of the nitrile group through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methoxy-4-(2-phenylethoxy)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 3-chloro-5-methoxy-4-(2-phenylethoxy)benzaldehyde or 3-chloro-5-methoxy-4-(2-phenylethoxy)benzoic acid.

    Reduction: Formation of 3-chloro-5-methoxy-4-(2-phenylethoxy)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-5-methoxy-4-(2-phenylethoxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxy-4-(2-phenylethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-methoxy-4-(2-phenylethoxy)benzaldehyde
  • 3-chloro-5-methoxy-4-(2-phenylethoxy)benzoic acid
  • 3-chloro-5-methoxy-4-(2-phenylethoxy)benzylamine

Uniqueness

3-chloro-5-methoxy-4-(2-phenylethoxy)benzonitrile is unique due to the presence of both a nitrile group and a phenylethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its similar counterparts.

Properties

IUPAC Name

3-chloro-5-methoxy-4-(2-phenylethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-19-15-10-13(11-18)9-14(17)16(15)20-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGHWZOCPOHQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Cl)OCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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